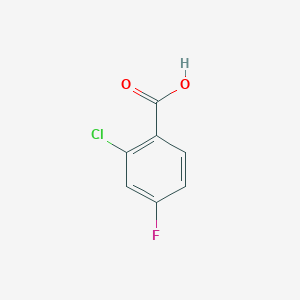

2-Chloro-4-fluorobenzoic acid

説明

特性

IUPAC Name |

2-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPWQLDSGNZEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177038 | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-51-9 | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid

CAS Number: 2252-51-9

This technical guide provides an in-depth overview of 2-Chloro-4-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] It is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClFO₂.[1] Its stability and reactivity make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2252-51-9 | [2][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [4] |

| Monoisotopic Mass | 173.988388 Da | [1] |

| Melting Point | 181-183 °C | [1][4] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [1][4] |

| Appearance | White solid | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 13.45 | s, br | 1H, -COOH | |

| 7.91 | dd | 1H | |

| 7.56 | dd | 1H | |

| 7.32 | ddd | 1H |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| Data not fully available in search results |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) | [5] |

| 1760-1690 | Strong | C=O stretch (carboxylic acid) | [5] |

| 1600-1585 & 1500-1400 | Medium | C-C stretch (aromatic ring) | [6] |

| 1320-1210 | Strong | C-O stretch | [5] |

| 850-550 | Medium | C-Cl stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation | Reference(s) |

| 174 | [M]⁺ (Molecular ion) | [2][3] |

| 157 | [M-OH]⁺ | [2] |

| 129 | [M-COOH]⁺ |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scalability, and environmental considerations.

Oxidation of 2-Chloro-4-fluorotoluene

One common industrial method involves the oxidation of 2-chloro-4-fluorotoluene. This method can be achieved using strong oxidizing agents, though newer methods utilize catalytic systems to improve efficiency and reduce waste.

-

Reaction Setup: In a 1.5 L tantalum steel autoclave, add Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).

-

Reaction Conditions: Heat the mixture at 130-160°C under 300 psi of oxygen pressure for 3 hours.

-

Work-up and Purification: After the reaction, pour the mixture into ice water (250 mL). The white solid product is separated by suction filtration, washed with water (4 x 100 mL), and dried overnight in a vacuum oven at 60°C. This process yields this compound in high purity (92% yield).

Caption: Workflow for the synthesis of this compound via catalytic oxidation.

Diazotization of an Aromatic Amine

The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, can be adapted for the synthesis of this compound. This typically involves the diazotization of an appropriate amino-substituted benzoic acid derivative. A more recent approach utilizes 2-chloro-4-aminobenzonitrile as the starting material.

-

Diazotization:

-

Add 30% concentrated hydrochloric acid (47.89g, 394.01mmol) and 2-chloro-4-aminobenzonitrile (20.0g, 131.08mmol) to a 100mL four-necked flask.

-

Heat the mixture to 70°C and stir for 30 minutes.

-

Cool the reaction to 0°C and slowly add a solution of sodium nitrite (9.23g in 120g of water).

-

After addition, continue stirring at 0°C for 30 minutes.

-

Add sodium tetrafluoroborate (28.78g, 262.16 mmol) and stir for another 30 minutes to precipitate the diazonium salt.

-

-

Hydrolysis:

-

The intermediate 2-chloro-4-fluorobenzonitrile (5g, 32.14mmol) is then hydrolyzed.

-

In a 100mL four-necked flask, add 90% sulfuric acid solution (35g, 321.42mmol).

-

Add the 2-chloro-4-fluorobenzonitrile and heat to 100°C, stirring for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with 40 mL of water.

-

Extract the product three times with 40 mL of dichloromethane.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a light yellow solid (93.05% yield).

-

Caption: Synthesis of this compound from 2-chloro-4-aminobenzonitrile.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various high-value chemicals.

-

Pharmaceuticals: It serves as a precursor for the synthesis of antihistamines like loratadine and desloratadine.

-

Agrochemicals: This compound is a key building block for herbicides, most notably Saflufenacil.[7] The synthesis of Saflufenacil involves the reaction of a derivative of this compound with other heterocyclic moieties.[7][8]

-

Dyes and Liquid Crystals: Its rigid, substituted aromatic structure also makes it a candidate for the synthesis of dyes and liquid crystal materials.

The presence of both chlorine and fluorine atoms in the molecule imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.

Key Chemical Reactions

Beyond its use as an intermediate, this compound can undergo reactions typical of aromatic carboxylic acids.

-

Esterification: The carboxylic acid group can be readily esterified.

-

Amide Formation: It can be converted to the corresponding amide by reaction with amines.

-

Preparation of Benzothiazoles: It has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole.[1][4]

-

Formation of Hydrogen-Bonded Complexes: It has been reported to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]

-

Handling: Use only in well-ventilated areas. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

This technical guide provides a summary of the key information regarding this compound. For more detailed information, please refer to the cited literature.

References

- 1. 2252-51-9 | this compound [fluoromart.com]

- 2. This compound | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of 2-Chloro-4-fluorobenzoic acid, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases.

Chemical Identity and Molecular Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

The molecular formula is C₇H₄ClFO₂.[1][2][3][4][5] The molecular weight is approximately 174.56 g/mol .[1][5] More precise measurements indicate values of 174.55 g/mol [1] and 174.557 g/mol .[2][3][4]

A summary of these key quantitative identifiers is provided in Table 1.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄ClFO₂ | [1][2][3][4][5] |

| Molecular Weight | 174.56 g/mol | [1][5] |

| Monoisotopic Mass | 173.988388 Da | [1][2] |

| CAS Number | 2252-51-9 | [1][3][4] |

Determination of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound (C₇H₄ClFO₂), the calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Oxygen (O).

Experimental Protocol: While the molecular weight can be calculated theoretically, it is experimentally confirmed using mass spectrometry. In this technique, a sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular mass of the parent ion, confirming the compound's identity and purity.

The logical relationship between the atomic composition and the final molecular weight is illustrated in the diagram below.

Caption: Logical breakdown of molecular weight calculation.

References

Synthesis of 2-Chloro-4-fluorobenzoic Acid from 2-Chloro-4-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-chloro-4-fluorobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, from the starting material 2-chloro-4-fluorotoluene. This document details the prevalent oxidation methodologies, presents quantitative data in a structured format, and offers a comprehensive experimental protocol.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The conversion of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid is a critical transformation. This guide focuses on the direct oxidation of 2-chloro-4-fluorotoluene, a common and efficient synthetic route.

Oxidation Methodologies

The primary method for the synthesis of this compound from 2-chloro-4-fluorotoluene is through the oxidation of the methyl group. This can be achieved using various oxidizing agents. A prominent method involves a catalytic system under oxygen pressure, which offers high yield and efficiency.[1] Another traditional, yet effective, method is the use of strong oxidizing agents like potassium permanganate.[2][3][4][5]

Catalytic Oxidation with Cobalt and Manganese Salts

A modern and efficient method for the oxidation of 2-chloro-4-fluorotoluene utilizes a mixed-catalyst system of cobalt (II) acetate and manganese (II) acetate, with tert-butyl hydroperoxide as a radical initiator, under an oxygen atmosphere.[1] This process is typically carried out in a high-pressure reactor.

Potassium Permanganate Oxidation

Potassium permanganate is a powerful and widely used oxidizing agent for converting alkylbenzenes to their corresponding benzoic acids.[4][5] The reaction is typically performed in an aqueous medium, often under neutral, acidic, or basic conditions, and at elevated temperatures. While being a classic method, it is known for its robustness and effectiveness.

Quantitative Data

The following table summarizes the quantitative data for a reported synthesis of this compound from 2-chloro-4-fluorotoluene using a catalytic oxidation method.[1]

| Parameter | Value |

| Starting Material | 2-chloro-4-fluorotoluene |

| Product | This compound |

| Yield | 92%[1] |

| Melting Point | 182-185°C[1] |

| Catalyst System | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O[1] |

| Initiator | tert-butyl hydroperoxide[1] |

| Oxidant | Oxygen |

| Solvent | Glacial Acetic Acid[1] |

| Reaction Temperature | 130-160°C[1] |

| Reaction Pressure | 300 psi[1] |

| Reaction Time | 3 hours[1] |

Experimental Protocols

Protocol for Catalytic Oxidation

This protocol is based on a reported high-yield synthesis of this compound.[1]

Materials:

-

2-chloro-4-fluorotoluene (56.8 g, 0.393 mol)

-

Cobalt (II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (300 mg, 1.20 mmol)[1]

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (300 mg, 1.22 mmol)[1]

-

tert-butyl hydroperoxide (600 mg, 4.10 mmol)[1]

-

48% Hydrobromic acid (HBr) (600 mg)[1]

-

Glacial acetic acid (240 mL)[1]

-

Ice water (250 mL)

-

Deionized water for washing

Equipment:

-

1.5 L tantalum steel autoclave

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and flask

-

Vacuum oven

Procedure:

-

To a 1.5 L tantalum steel autoclave, add 2-chloro-4-fluorotoluene (56.8 g), Co(OAc)₂·4H₂O (300 mg), Mn(OAc)₂·4H₂O (300 mg), tert-butyl hydroperoxide (600 mg), 48% HBr (600 mg), and glacial acetic acid (240 mL).[1]

-

Seal the autoclave and pressurize with oxygen to 300 psi.

-

Heat the reaction mixture to 130-160°C with stirring for 3 hours.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Pour the reaction mixture into 250 mL of ice water.[1]

-

A white solid will precipitate. Collect the solid by suction filtration using a Buchner funnel.

-

Wash the solid with four 100 mL portions of water.[1]

-

Dry the product overnight in a vacuum oven at 60°C to obtain this compound (63.1 g, 92% yield).[1]

Reaction Pathway

The following diagram illustrates the oxidation of 2-chloro-4-fluorotoluene to this compound.

Experimental Workflow

The logical flow of the experimental procedure for the catalytic oxidation is depicted below.

Conclusion

The synthesis of this compound from 2-chloro-4-fluorotoluene via catalytic oxidation presents a high-yield and efficient method suitable for industrial applications. The provided experimental protocol offers a detailed guide for researchers and professionals in the field of drug development and fine chemical synthesis. While traditional methods using potassium permanganate are also viable, the catalytic approach often provides superior yields and milder reaction conditions. Careful adherence to safety protocols is essential when working with high-pressure reactors and oxidizing agents.

References

- 1. guidechem.com [guidechem.com]

- 2. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of 2-Chloro-4-fluorobenzoic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.

Core Physical Properties

This compound is a solid, white powder or flake-like substance at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Notes | Source(s) |

| Melting Point | 181-183 °C | Literature value for a pure solid. | [1][2][3] |

| Solubility | 50 mg/mL in 95% ethanol | Solution is clear to very slightly hazy, colorless to very faintly yellow. | [1][2] |

| Appearance | White powder or flakes | [1] | |

| Molecular Formula | C₇H₄ClFO₂ | [2][4] | |

| Molecular Weight | 174.56 g/mol | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

The melting point of an organic solid is a critical indicator of its purity.[5] For a pure crystalline compound, the melting range is typically narrow, spanning 1-2°C.[6] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[5][7]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded to define the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or an oil bath setup.[5][7]

-

Capillary tubes (sealed at one end).[8]

-

Thermometer.

-

Mortar and pestle or a spatula for powdering the sample.

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder.[5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][8]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[5]

-

Rapid Heating (Optional): An initial rapid heating run can be performed to get an approximate melting point. The apparatus is then allowed to cool to at least 20°C below this approximate value.[5]

-

Accurate Determination: A fresh sample is used for the accurate measurement. The temperature is increased rapidly to about 20°C below the expected melting point.

-

Slow Heating: The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Observation and Recording: The temperature is recorded at the first sign of melting and again when the last crystal has liquefied. This range is the observed melting point.[5]

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The data indicates that this compound is soluble in 95% ethanol.[1][2]

Principle: A known mass of the solid is added incrementally to a fixed volume of the solvent at a constant temperature. The mixture is agitated until dissolution is complete. The process is repeated until the solid no longer dissolves, indicating that the solution is saturated.

Apparatus:

-

Analytical balance.

-

Volumetric flask or graduated cylinder.

-

Vials or test tubes with closures.

-

Magnetic stirrer and stir bar, or a vortex mixer.

-

Constant temperature bath.

Procedure:

-

Solvent Preparation: A precise volume of the solvent (e.g., 1.0 mL of 95% ethanol) is measured and placed into a vial. The vial is then placed in a constant temperature bath (e.g., 25°C).

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent.

-

Agitation: The vial is securely capped and agitated (e.g., using a vortex mixer or magnetic stirrer) for a set period to facilitate dissolution.

-

Observation: The solution is visually inspected for any undissolved solid.

-

Incremental Addition: If the entire solid dissolves, another pre-weighed portion is added, and steps 3 and 4 are repeated.

-

Saturation Point: This process continues until a small amount of the solid remains undissolved even after prolonged agitation, indicating that the saturation point has been reached.

-

Calculation: The total mass of the dissolved solid is used to calculate the solubility in mg/mL. For the reported value, approximately 50 mg of the compound dissolved completely in 1 mL of 95% ethanol.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. 2252-51-9 | this compound [fluoromart.com]

- 3. aablocks.com [aablocks.com]

- 4. This compound | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of organic compounds. Its utility is particularly notable in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and analysis, tailored for professionals in research and development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Molecular Formula: C₇H₄ClFO₂[1][2][3][4]

SMILES String: O=C(O)c1ccc(F)cc1Cl

InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 174.56 g/mol | |

| CAS Number | 2252-51-9 | [1][2][3][4] |

| Appearance | White solid | [5] |

| Melting Point | 181-183 °C | |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | |

| Assay | ≥99% |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectrum available in DMSO-d6.[6] |

| IR Spectroscopy | Infrared spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[2] |

| Mass Spectrometry | Electron ionization mass spectrum data is available.[1][3] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Oxidation of 2-chloro-4-fluorotoluene [7]

This method involves the oxidation of 2-chloro-4-fluorotoluene using a catalytic system in the presence of an oxidizing agent.

-

Materials:

-

2-chloro-4-fluorotoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

tert-butyl hydroperoxide

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Oxygen gas

-

-

Procedure:

-

To a 1.5 L tantalum steel autoclave, add 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), and 48% HBr (600 mg).

-

Pressurize the autoclave with oxygen to 300 psi.

-

Heat the reaction mixture to 130-160°C and maintain for 3 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.

-

Pour the reaction mixture into 250 mL of ice water.

-

The white solid product will precipitate. Collect the solid by suction filtration.

-

Wash the solid with water (4 x 100 mL).

-

Dry the product overnight in a vacuum oven at 60°C to yield this compound.

-

Method 2: From 2-chloro-4-aminobenzonitrile [8]

This multi-step synthesis involves diazotization followed by hydrolysis.

-

Step 1: Diazotization of 2-chloro-4-aminobenzonitrile

-

Materials:

-

2-chloro-4-aminobenzonitrile

-

30% Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium tetrafluoroborate

-

Toluene

-

-

Procedure:

-

In a 100 mL four-necked flask, add 2-chloro-4-aminobenzonitrile (20.0 g, 131.08 mmol) and 30% concentrated hydrochloric acid (47.89 g, 394.01 mmol).

-

Heat the mixture to 70°C and stir for 30 minutes.

-

Cool the reaction to 0°C.

-

Slowly add a solution of sodium nitrite (9.23 g, 133.70 mmol) in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 30 minutes after the addition is complete.

-

Add sodium tetrafluoroborate (28.78 g, 262.16 mmol) and stir for an additional 30 minutes.

-

Filter the reaction mixture and dry the collected filter cake in an oven at 60°C.

-

In a separate 100 mL four-necked flask, add 50 mL of toluene and the dried filter cake.

-

Heat the mixture to 120°C and react for 10 hours.

-

Remove the toluene under reduced pressure to obtain 2-chloro-4-fluorobenzonitrile.

-

-

-

Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile

-

Materials:

-

2-chloro-4-fluorobenzonitrile (from Step 1)

-

90% Sulfuric acid solution

-

Dichloromethane

-

Water

-

-

Procedure:

-

In a 100 mL four-necked flask, add 2-chloro-4-fluorobenzonitrile (5 g, 32.14 mmol) to 90% sulfuric acid solution (35 g, 321.42 mmol).

-

Heat the mixture to 100°C and stir for 4 hours.

-

Cool the reaction to room temperature and dilute with 40 mL of water.

-

Extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain this compound as a light yellow solid.

-

-

Purification

The crude this compound obtained from synthesis can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

Quantitative analysis of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

-

HPLC Method:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is suitable for separation.

-

Mobile Phase: A mixture of acetonitrile and water (acidified with a small amount of trifluoroacetic acid or phosphoric acid) is typically used. The exact ratio can be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 230-254 nm).

-

Quantification: An external standard calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

-

Logical Relationships in Synthesis

The synthesis of this compound involves a series of well-defined chemical transformations. The following diagram illustrates the logical flow of the synthesis starting from 2-chloro-4-aminobenzonitrile.

References

- 1. This compound | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound(2252-51-9) 1H NMR [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Method for synthesizing this compound by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 2-Chloro-4-fluorobenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4-fluorobenzoic acid, a compound of interest in drug development and chemical synthesis. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value | Reference |

| Solvent | DMSO-d₆ | [1] |

| Frequency | 400 MHz | [1] |

Note: Specific chemical shifts (δ) and coupling constants (J) are best interpreted from the spectrum provided by the source.

Table 2: ¹³C NMR Spectroscopic Data

| Parameter | Value | Reference |

| Source | ChemicalBook | [2] |

Note: A comprehensive list of chemical shifts is available in the referenced spectrum.

Table 3: Infrared (IR) Spectroscopic Data

| Technique | Source | Reference |

| KBr-Pellet | Bruker IFS 85 | [3] |

| ATR-Neat | Bruker Tensor 27 FT-IR | [3] |

| Vapor Phase | NIST/EPA Gas-Phase Infrared Database | [4] |

Note: Characteristic absorption bands for functional groups should be identified from the full spectra available from the cited sources.

Table 4: Mass Spectrometry (MS) Data

| Technique | Parameter | Value | Reference |

| GC-MS | Top Peak (m/z) | 157 | [3] |

| Electron Ionization | Molecular Weight | 174.557 | [5][6][7] |

| Electron Ionization | Molecular Formula | C₇H₄ClFO₂ | [5][6][7] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections detail generalized experimental methodologies applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of benzoic acid derivatives involves the following steps:[8][9][10]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][8] The choice of solvent is crucial to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][10]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).[1][9]

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for each unique carbon environment.

Infrared (IR) Spectroscopy

For solid samples like this compound, several preparation techniques can be employed:

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[11]

-

Place the finely ground mixture into a pellet die.

-

Apply high pressure using a hydraulic press to form a transparent or translucent pellet.[11][12]

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[11]

-

-

Nujol Mull Method:

-

Grind a small amount (5-10 mg) of the sample to a fine powder.[13]

-

Add a small drop of Nujol (mineral oil) and grind further to create a smooth, transparent mull.[13][14]

-

Spread the mull evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[13][14]

-

Mount the plates in the spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.[11]

-

Place a small amount of the powdered sample directly onto the ATR crystal.[11]

-

Apply pressure to ensure good contact between the sample and the crystal.[11]

-

Acquire the spectrum directly. This method is advantageous due to the minimal sample preparation required.[14]

-

Mass Spectrometry (MS)

Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique for the analysis of small organic molecules.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum that provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound(2252-51-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(2252-51-9) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

The Halogenated Benzoic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of halogenated benzoic acids, a class of compounds pivotal to advancements in organic synthesis, materials science, and pharmacology. From their early synthesis in the 19th century to their contemporary applications in drug development, this document provides a comprehensive overview of their chemical properties, synthesis methodologies, and biological significance.

A Historical Overview: From Benzoic Acid to its Halogenated Derivatives

The journey of halogenated benzoic acids begins with the discovery of benzoic acid itself in the 16th century, first described by Nostradamus in 1556 through the dry distillation of gum benzoin.[1][2] It wasn't until the 19th century that the stage was set for the synthesis of its halogenated derivatives. The discovery of halogens—chlorine, bromine, and iodine—in the late 18th and early 19th centuries, followed by the groundbreaking work on diazo compounds by Peter Griess in the 1850s and 1860s, opened new avenues in aromatic chemistry.[1]

The first syntheses of halogenated benzoic acids are intrinsically linked to the development of reactions that could functionalize the benzene ring. While direct halogenation of benzoic acid was explored, the electron-withdrawing nature of the carboxylic acid group made electrophilic substitution challenging and typically directed incoming substituents to the meta-position.

A more versatile and historically significant route emerged from the diazotization of aminobenzoic acids. This two-step process, rooted in Griess's discovery, involved converting the amino group of an aminobenzoic acid into a diazonium salt, which could then be replaced by a halogen. This pivotal development was further refined by the discoveries of Traugott Sandmeyer in 1884, who found that copper salts could catalyze the replacement of the diazonium group with halides (chlorine and bromine), and the later work of Günther Balz and Günther Schiemann, who developed a method for introducing fluorine. These reactions, now known as the Sandmeyer and Balz-Schiemann reactions respectively, became the cornerstone for the synthesis of a wide array of halogenated aromatic compounds, including the halogenated benzoic acids.

Physicochemical Properties of Halogenated Benzoic Acids

The introduction of a halogen atom onto the benzoic acid scaffold significantly influences its physicochemical properties, such as acidity (pKa), melting point, and solubility. These properties are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.

Acidity (pKa)

The acidity of halogenated benzoic acids is primarily governed by the electronic effects of the halogen substituent. The inductive effect (-I) of the halogens withdraws electron density from the aromatic ring, stabilizing the resulting carboxylate anion and thus increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). The strength of this effect generally follows the order of electronegativity: F > Cl > Br > I. The position of the halogen also plays a critical role, with ortho-isomers generally being the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.

Melting Point

The melting points of halogenated benzoic acids are influenced by the nature of the halogen and its position on the aromatic ring, which in turn affect the crystal lattice energy. Generally, the melting point increases with the size and polarizability of the halogen atom (I > Br > Cl > F). The para-isomers often exhibit higher melting points than their ortho and meta counterparts due to their greater symmetry, which allows for more efficient packing in the crystal lattice.

Solubility

The solubility of halogenated benzoic acids in water is generally low and is influenced by both the lipophilicity of the halogen and the strength of intermolecular interactions in the solid state. While the introduction of a halogen increases the molecular weight and often the lipophilicity, the specific solubility is a complex interplay of these factors.

Table 1: Physicochemical Properties of Monohalogenated Benzoic Acids

| Compound | Isomer | pKa | Melting Point (°C) |

| Fluorobenzoic Acid | ortho | - | - |

| meta | 3.86[3][4] | 121-125[3][5] | |

| para | 4.14[6] | 182-184[7][8] | |

| Chlorobenzoic Acid | ortho | 2.89[1] | 138-140[9][10] |

| meta | 3.82[11] | 153-157[11][12] | |

| para | 3.98[13] | 238-241[13][14] | |

| Bromobenzoic Acid | ortho | 2.84[15][16] | 147-150[15][17] |

| meta | 3.86[18] | 155-158[19][20] | |

| para | 3.97[21] | 253-258[22] | |

| Iodobenzoic Acid | ortho | 2.85[23] | 160-162[23][24] |

| meta | - | - | |

| para | - | - |

Note: Some data points were not available in the searched literature.

Key Synthetic Methodologies

The synthesis of halogenated benzoic acids has evolved over time, with several key methods being developed and refined. The following sections detail the experimental protocols for some of the most important historical and modern synthetic routes.

From Halogenated Toluenes by Oxidation

A common and industrially significant method for the preparation of halogenated benzoic acids is the oxidation of the corresponding halogenated toluenes.

Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid from 4-Chlorotoluene

-

Reactants: 4-Chlorotoluene, Potassium Permanganate (KMnO₄), Water.

-

Procedure:

-

A mixture of 4-chlorotoluene and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Potassium permanganate solution is added portion-wise to the stirred and heated mixture.

-

The reaction is refluxed for 5-6 hours until the purple color of the permanganate disappears.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 2.

-

The precipitated crude 4-chlorobenzoic acid is collected by filtration.

-

The crude product is recrystallized from ethanol to yield pure 4-chlorobenzoic acid.[19]

-

From Aminobenzoic Acids via Diazotization and Sandmeyer/Balz-Schiemann Reactions

This classical route is highly versatile for preparing chloro-, bromo-, and fluorobenzoic acids from their corresponding aminobenzoic acid precursors.

Experimental Workflow: Diazotization and Halogenation

Caption: General workflow for synthesizing halogenated benzoic acids.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

-

Reactants: Anthranilic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).

-

Procedure:

-

Anthranilic acid is dissolved in a mixture of water and concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

A solution of potassium iodide in water is then added to the diazonium salt solution.

-

The mixture is allowed to warm to room temperature, and nitrogen gas evolves.

-

The crude 2-iodobenzoic acid precipitates from the solution and is collected by filtration.

-

The product can be purified by recrystallization from hot water or ethanol.[25]

-

Biological Activity and Signaling Pathways

Halogenated benzoic acids and their derivatives have garnered significant interest in the fields of drug discovery and agrochemicals due to their diverse biological activities. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Drug Discovery

Halogenated benzoic acids are important scaffolds in medicinal chemistry. For instance, derivatives of 3-chlorobenzoic acid have been investigated for their antifungal properties. The presence of the halogen can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Signaling Pathway Example: Halogenated Benzoic Acids as Enzyme Inhibitors

While specific signaling pathways are often proprietary to drug development programs, a general mechanism involves the inhibition of key enzymes. Halogenated benzoic acids can act as competitive or non-competitive inhibitors of enzymes such as protein tyrosine phosphatases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Caption: Inhibition of an enzymatic reaction by a halogenated benzoic acid.

Applications in Agrochemicals

In the agrochemical industry, halogenated benzoic acids are precursors to a variety of herbicides and fungicides. For example, 4-chlorobenzoic acid is an intermediate in the synthesis of certain fungicides. The mechanism of action of these agrochemicals often involves the disruption of essential biological processes in the target pest, such as amino acid synthesis or cell division. Some halogenated benzoic acids have been shown to act as auxin transport inhibitors in plants, disrupting normal growth and development.

Conclusion

The discovery and development of halogenated benzoic acids represent a significant chapter in the history of organic chemistry. From their initial synthesis through classical reactions to their current role as versatile building blocks in modern drug discovery and agrochemical development, these compounds continue to be of great importance. The ability to fine-tune their physicochemical and biological properties through the strategic placement of different halogens on the benzoic acid core ensures their continued relevance in the pursuit of new and improved chemical entities.

References

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 456-22-4 | CAS DataBase [m.chemicalbook.com]

- 8. 4-Fluorobenzoic acid | 456-22-4 [amp.chemicalbook.com]

- 9. 2-Chlorobenzoic acid CAS#: 118-91-2 [m.chemicalbook.com]

- 10. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 11. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 12. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. chembk.com [chembk.com]

- 16. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]

- 17. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]

- 18. lookchem.com [lookchem.com]

- 19. 3-Bromobenzoic acid CAS#: 585-76-2 [m.chemicalbook.com]

- 20. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]

- 21. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 23. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]

- 24. 2-Iodobenzoic acid | 88-67-5 [amp.chemicalbook.com]

- 25. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2-Chloro-4-fluorobenzoic acid (CAS No. 2252-51-9), a compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a solid, white crystalline powder.[4][5] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2252-51-9 | [1][6] |

| Molecular Formula | C₇H₄ClFO₂ | [1][6] |

| Molecular Weight | ~174.56 g/mol | [4][6] |

| Appearance | Solid, white powder | [4][5] |

| Melting Point | 181-183 °C | [2][4] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [2][4] |

| InChI Key | GRPWQLDSGNZEQE-UHFFFAOYSA-N | [4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1][5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7]

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][6] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | [1][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][6] |

GHS Label Elements:

Experimental Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following procedures outline best practices for key laboratory operations.

Safe Handling and Use Protocol

-

Risk Assessment: Before beginning work, perform a risk assessment specific to the planned experiment, considering the quantities used and the nature of the procedure.

-

Ventilation: Always handle the solid material in a well-ventilated area.[1] A certified chemical fume hood or other local exhaust ventilation is highly recommended to minimize inhalation of dust.[8]

-

Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4 before handling the compound.

-

Dispensing: When weighing or transferring the powder, take care to minimize dust generation.[1] Use appropriate tools (e.g., spatulas) and a draft shield if necessary.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Remove contaminated clothing immediately.[5]

-

Storage: Keep containers tightly closed when not in use and store in a designated, cool, dry, and well-ventilated area away from incompatible materials.[1][5]

Accidental Release and Spill Cleanup Protocol

-

Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Secure Area: Restrict access to the spill area to authorized personnel only.

-

Don PPE: Before cleanup, don appropriate PPE, including respiratory protection (N95 dust mask or higher), chemical-resistant gloves, and eye protection (goggles and face shield).[1][9]

-

Containment: For dry spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[1] Avoid generating dust during this process. Do not use compressed air for cleaning.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Place all cleanup materials into the hazardous waste container.

-

Environmental Protection: Prevent spilled material from entering drains or public waters.[1]

Emergency First Aid Protocols

Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[1][8]

-

After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[5] Seek immediate medical advice.[1]

-

After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Exposure Controls and Personal Protection

A multi-layered approach, starting with engineering controls, is essential to minimize exposure.

Hierarchy of Controls

The most effective method for mitigating hazards is to use a hierarchy of controls. Personal Protective Equipment (PPE) is the final line of defense when other controls cannot eliminate the risk.

Caption: The Hierarchy of Controls, from most to least effective.

Recommended Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound.

| Protection Type | Specification | Purpose | Reference |

| Eye/Face | Chemical safety goggles and/or a full-face shield. | Protects against dust particles and splashes causing serious eye irritation/damage. | [1][9] |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and irritation. | [1][9] |

| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated. | Prevents inhalation which can cause respiratory tract irritation. | [1][4][9] |

| Body | Laboratory coat, closed-toe shoes. Consider additional protective clothing for large-scale operations. | Protects skin from accidental contact. | [1][7] |

Safe Handling and Disposal Workflow

The entire lifecycle of the chemical in the laboratory, from receipt to disposal, must be managed safely.

Caption: A standard workflow for the safe laboratory handling of chemicals.

Storage, Stability, and Disposal

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[1] The product is stable under normal storage conditions.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

Disposal Considerations

All waste material must be treated as hazardous.

-

Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][5] Waste should be handled by a licensed professional waste disposal service.[1] Do not mix with other waste streams.[10] Uncleaned containers should be treated as the product itself.[11]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2252-51-9 | this compound [fluoromart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Thermochemical Properties of 2-Chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. A thorough understanding of its thermochemical properties is crucial for process safety, optimization, and scale-up. This technical guide provides a summary of the available physical and thermochemical data for this compound. Due to the limited availability of specific experimental thermochemical data for this compound, this guide also presents detailed, generalized experimental protocols for determining its key thermal characteristics using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, a representative synthesis workflow for this compound is illustrated.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Melting Point | 181-183 °C |

| Appearance | White to off-white crystalline powder |

| CAS Number | 2252-51-9 |

Experimental Protocols for Thermochemical Analysis

The following sections outline generalized experimental protocols for determining the key thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The resulting TGA curve will show the percentage of mass loss as a function of temperature, indicating the thermal stability range and the decomposition pattern.

-

Synthesis Workflow

This compound can be synthesized via several routes. One common method involves the oxidation of 2-chloro-4-fluorotoluene.[2] The following diagram illustrates a general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship for Thermochemical Analysis

The determination of thermochemical properties follows a logical progression from initial characterization to detailed analysis.

Caption: Logical workflow for the thermochemical analysis of a chemical compound.

Conclusion

While specific experimental thermochemical data for this compound remains scarce, this guide provides a framework for its characterization. The provided physicochemical data serves as a baseline, and the detailed experimental protocols for DSC and TGA offer a clear path for researchers to determine its key thermal properties. The synthesis workflow provides context for its production. A comprehensive understanding of these thermochemical properties is essential for the safe and efficient use of this important chemical intermediate in research and industrial applications. It is recommended that experimental determination of the enthalpy of formation, entropy, and specific heat capacity be conducted to fill the existing data gap.

References

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid: Commercial Availability, Chemical Profile, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Chloro-4-fluorobenzoic acid (CAS No. 2252-51-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its commercial availability from various suppliers, presents its physicochemical properties in a comparative format, and outlines its application in significant synthetic processes, including detailed experimental contexts.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The compound is typically offered in various purities, with the most common being ≥98% and ≥99%. Key suppliers include Santa Cruz Biotechnology, Fisher Scientific (distributing for TCI America and Thermo Scientific), Kinsotech, Fluoromart, and various manufacturers and traders listed on platforms like ChemicalBook and Chinachemnet.[1][2][3][4][5] For researchers requiring smaller quantities, suppliers like Frontier Specialty Chemicals, Chemsavers, and BLD Pharm offer various package sizes.[6][7][8]

When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches, the availability of comprehensive analytical documentation (such as Certificates of Analysis), and the supplier's quality management systems. The following diagram illustrates a logical workflow for qualifying a supplier for this critical raw material.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier technical data sheets and safety documentation.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2252-51-9 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1][9] |

| Appearance | White to almost white powder, flakes, or crystals | [3][7][10] |

| Melting Point | 181-183 °C, 184.0-187.0 °C | [3][10] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [7] |

Table 2: Purity and Specification Data from Representative Suppliers

| Supplier | Purity Specification | Notes |

| TCI America | >98.0% (GC) | [10] |

| Thermo Scientific | 99% | [11] |

| Sigma-Aldrich | 99% | |

| Kinsotech | 99% | [3] |

| Chemsavers | 98.5%-101.5% (Titration with NaOH) | [7] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth. |

| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. |

| Causes serious eye damage | Serious Eye Damage (Category 1) | Wear eye protection/face protection. |

| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Key Synthetic Applications and Experimental Protocols

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Synthesis of the Herbicide Saflufenacil

A primary application of this compound is as a key intermediate in the production of the herbicide Saflufenacil.[3] Patents describe the multi-step synthesis, which involves the conversion of this compound or its derivatives. The general synthetic pathway is illustrated below.

Experimental Protocol Outline (Based on Patent Literature):

Disclaimer: The following is a generalized procedure derived from patent literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

A common route involves the use of a derivative, methyl 2-chloro-4-fluoro-5-aminobenzoate, which can be synthesized from this compound.

Step A: Preparation of Intermediate (1)

-

Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in a suitable solvent such as toluene.

-

Add a base, for example, sodium hydroxide or triethylamine.

-

Heat the reaction mixture (e.g., to 100-140 °C) for a period of 2-4 hours.

-

After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid.

-

Separate the organic layer, dry it, and concentrate to obtain the first intermediate.

Step B: Preparation of Intermediate (2)

-

Dissolve the intermediate from Step A and methylamine hydrochloride in a high-boiling solvent like o-xylene.

-

Heat the mixture to reflux (e.g., 140 °C) for several hours.

-

Cool the reaction mixture to induce crystallization and filter the product.

Step C: Acylation to Saflufenacil Precursor

-

The second intermediate is then reacted with an acylating agent, such as ethyl chloroformate in the presence of a base like sodium methoxide in a solvent like N,N-dimethylformamide (DMF), to yield the final Saflufenacil precursor.

Synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole

This compound is also a precursor for the synthesis of benzothiazole derivatives, which are of interest in medicinal chemistry. The general method for preparing 2-substituted benzothiazoles involves the condensation of a carboxylic acid with 2-aminothiophenol.

General Experimental Protocol:

-

Activation of the Carboxylic Acid: this compound can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated in situ.

-

Condensation: The activated carboxylic acid derivative is then reacted with 2-aminothiophenol in a suitable solvent. Catalysts such as L-proline or acidic catalysts under microwave irradiation have been reported to facilitate this type of condensation.

-

Cyclization: The initial amide intermediate undergoes intramolecular cyclization with the loss of water to form the benzothiazole ring. This is often promoted by heat or acidic conditions.

-

Purification: The final product, 2-(2-chloro-4-fluorophenyl)-benzothiazole, is purified using standard techniques such as recrystallization or column chromatography.

Researchers should note that while this provides a general framework, the specific reaction conditions (solvent, temperature, catalyst, and reaction time) would need to be optimized for this particular substrate combination to achieve a high yield and purity.

This guide provides a foundational understanding of this compound for professionals in research and development. For specific applications, it is imperative to consult the detailed safety and technical documentation provided by the chosen supplier and to perform a thorough literature search for the most up-to-date synthetic methodologies.

References

- 1. CN114790139A - Method for synthesizing this compound by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 2. Method for synthesizing this compound by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. CN114790134A - Method for synthesizing this compound through Meerwein arylation reaction - Google Patents [patents.google.com]

- 5. saspublishers.com [saspublishers.com]

- 6. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105732357A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Diazotization Method for the Synthesis of 2-Chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1] Its fluorinated and chlorinated aromatic structure imparts unique properties such as enhanced stability, biological activity, lipophilicity, and hydrophobicity to the molecules it helps create.[1] In the pharmaceutical industry, it is a key building block for important drugs like loratadine and desloratadine.[1] The synthesis of this compound can be achieved through various methods, with the diazotization of aromatic amines being a prominent strategy.[1] This guide provides a detailed technical overview of the diazotization-based synthetic routes to this compound, focusing on the core chemical principles, experimental protocols, and comparative data.

Core Chemistry: The Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[2][3] The resulting aryl diazonium salts are highly versatile intermediates that can undergo a variety of transformations to introduce a wide range of functional groups onto the aromatic ring.[2][4]

The general mechanism of diazotization involves the following key steps:

-

Formation of the nitrosonium ion from nitrous acid in the presence of excess acid.[3][5]

-

Electrophilic attack of the nitrosonium ion on the primary aromatic amine.[3]

-

A series of proton transfers and elimination of a water molecule to form the aryl diazonium ion.[3][5]

Once the diazonium salt is formed, it can be subjected to various reactions to yield the desired product. For the synthesis of this compound, the Sandmeyer and Balz-Schiemann reactions are particularly relevant.

-

The Sandmeyer Reaction: This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.[6][7][8] It proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7]

-

The Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom onto the aromatic ring by the thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt.[1]

Synthetic Pathways Utilizing Diazotization

Several synthetic routes to this compound that employ a diazotization step have been reported. These methods differ primarily in the choice of the starting material.

Method 1: Synthesis from 2-Chloro-4-aminobenzonitrile

This method involves the diazotization of 2-chloro-4-aminobenzonitrile to form 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to yield the final product.[9]

Experimental Protocol:

Step 1: Diazotization of 2-chloro-4-aminobenzonitrile [9]

-

To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid and 20.0g of 2-chloro-4-aminobenzonitrile.

-

Heat the reaction mixture to 70°C and stir for 30 minutes.

-

Cool the solution to 0°C.

-

Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 30 minutes after the addition is complete.

-

Add 28.78g of sodium tetrafluoroborate and stir at the same temperature for another 30 minutes.

Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile [9]

-

In a 100mL four-necked flask, add 35g of a 90% sulfuric acid solution and 5g of 2-chloro-4-fluorobenzonitrile.

-

Heat the mixture to 100°C and stir for 4 hours.

-

Cool the reaction to room temperature and dilute with 40mL of water.

-

Extract the aqueous phase three times with 40mL of dichloromethane.

-

Combine the organic phases and dry under negative pressure to obtain the product.

Quantitative Data Summary for Method 1

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-aminobenzonitrile | [9] |

| Molar Ratio (Amine:HCl:NaNO₂:NaBF₄) | 1 : 3 : 1.02 : 2 | [9] |

| Diazotization Temperature | 0°C | [9] |

| Hydrolysis Acid | 90% Sulfuric Acid | [9] |

| Hydrolysis Temperature | 100°C | [9] |

| Mass Yield | 93.05% | [9] |